Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 5 and 7, a 4-nitrobenzoyl imino group at position 2, and a methyl acetate moiety at position 2. This structure combines electron-withdrawing (4-nitrobenzoyl) and electron-donating (methyl) substituents, which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-11-8-12(2)17-15(9-11)21(10-16(23)27-3)19(28-17)20-18(24)13-4-6-14(7-5-13)22(25)26/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQYTVLUYVQLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. This is followed by the methylation of the resulting intermediate using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Functionalized benzothiazole derivatives.
Scientific Research Applications
Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural differences and molecular properties of the target compound and its analogs:
Functional Group Impact on Properties
- Nitrobenzoyl vs. Chloro/Oxo Groups: The 4-nitrobenzoyl group in the main compound is strongly electron-withdrawing, which may increase thermal stability and resistance to nucleophilic attack compared to the chloro and oxo groups in . However, the nitro group could reduce aqueous solubility relative to methoxy or imino substituents .
- Methyl vs. In contrast, the butyl group in offers greater lipophilicity, while the methoxy group in balances solubility and electronic effects .
Methodological Considerations
Structural elucidation of these compounds likely employs crystallographic tools such as SHELXL for refinement and ORTEP-3 for graphical representation . For instance, the crystal structure of was determined using similar methodologies, highlighting the importance of these programs in confirming molecular geometries .
Biological Activity
Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities , which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H19N3O5S
- Molecular Weight : 413.45 g/mol
Structure Highlights
| Feature | Description |
|---|---|
| Core Structure | Benzothiazole derivative |
| Substituents | Nitrobenzoyl group and methyl groups |
| Functional Groups | Imino and ester functionalities |
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of benzothiazole derivatives, this compound showed notable inhibition against:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms.
The proposed mechanism involves the compound's interaction with cellular pathways that regulate cell proliferation and survival. For example:
- Induction of Apoptosis : The compound triggers caspase activation leading to programmed cell death.
- Cell Cycle Arrest : It may cause G1 phase arrest in certain cancer cell lines.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this compound. In vitro studies demonstrated a reduction in pro-inflammatory cytokines.
Experimental Findings
In an experiment assessing the anti-inflammatory effects:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 120 |
| IL-6 | 150 | 90 |
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with other benzothiazole derivatives is useful.
Comparison Table
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino...] | Moderate | High | Moderate |
| Ethyl 2-[5-methyl-2-(4-nitrobenzoyl)imino...] | High | Moderate | Low |
| Benzothiazole Hydrazone Derivative | Low | High | Moderate |
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methyl groups at C5/C7, nitrobenzoyl imino linkage) .
- HPLC : Reverse-phase chromatography to assess purity (>95% by area normalization) .
- Mass spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
How does the nitro group influence the compound’s electronic properties and reactivity?
Advanced
The 4-nitrobenzoyl group:
- Electron-withdrawing effects : Stabilizes the imino bond via resonance, reducing susceptibility to hydrolysis.
- Reactivity in nucleophilic substitution : The nitro group activates the benzoyl ring for reactions with amines or thiols, enabling derivative synthesis .
- Impact on UV-Vis spectra : Strong absorption at ~300–400 nm due to π→π* transitions, useful for photochemical studies .
What methodologies optimize multi-component reactions (MCRs) for synthesizing derivatives of this compound?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states .
- Catalysis : Use of Lewis acids (e.g., ZnCl) or organocatalysts to improve yields in imino bond formation .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining high regioselectivity .
How can in silico tools predict the ADMET properties of nitro-containing benzothiazole derivatives?
Q. Advanced
- Physicochemical modeling : Software like Schrödinger’s QikProp calculates logP (lipophilicity) and solubility, influenced by the nitro group’s polarity .
- Metabolism prediction : CYP450 enzyme interaction studies using docking tools (AutoDock Vina) to assess potential hepatotoxicity .
- Toxicity profiling : Tools like ProTox-II evaluate mutagenicity risks associated with nitroaromatic moieties .
What strategies mitigate steric hindrance during functionalization of the benzothiazole ring?
Q. Advanced
- Directed ortho-metalation : Use of directing groups (e.g., methoxy) to control substitution patterns at sterically crowded positions .
- Microwave-enhanced synthesis : Accelerates reactions at hindered sites by overcoming kinetic barriers .
- Protecting groups : Temporary protection of the acetate ester during nitrobenzoylation to prevent side reactions .
How are hydrogen-bonding interactions analyzed in the crystal lattice of this compound?
Q. Advanced
- X-ray diffraction : Identification of N–H···O and C–H···O interactions using SHELXL-generated hydrogen-bond tables .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O···H, N···H) to map packing motifs .
- Thermal ellipsoid plots : ORTEP-3 visualizes anisotropic displacement parameters, highlighting dynamic disorder in hydrogen-bond networks .
What mechanistic insights explain the biological activity of benzothiazole derivatives like this compound?
Q. Advanced
- Enzyme inhibition : The nitro group enhances binding to active sites of enzymes like tyrosine kinases via dipole interactions .
- DNA intercalation : Planar benzothiazole rings intercalate into DNA, with nitro groups stabilizing adducts through redox cycling .
- ROS generation : Nitro reduction in hypoxic environments produces reactive oxygen species (ROS), a mechanism explored in anticancer studies .
How are reaction conditions optimized to avoid byproducts in the synthesis of this compound?
Q. Basic
- Temperature control : Reflux in ethanol/water (25:5 v/v) minimizes ester hydrolysis while promoting imino bond formation .
- Stoichiometry : Use of 1.1 equivalents of 4-nitrobenzoyl chloride ensures complete substitution without excess reagent .
- Workup protocols : Acidification with 1 N HCl precipitates the product, reducing solubility-driven losses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
